molecular formula C13H6N2O2 B13858662 2,5-dioxo-1H-indeno[1,2-b]pyridine-3-carbonitrile

2,5-dioxo-1H-indeno[1,2-b]pyridine-3-carbonitrile

Cat. No.: B13858662
M. Wt: 222.20 g/mol
InChI Key: SCIDDIMBRRUOGL-UHFFFAOYSA-N
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Description

2,5-Dioxo-1H-indeno[1,2-b]pyridine-3-carbonitrile is a heterocyclic compound that features a fused indene and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dioxo-1H-indeno[1,2-b]pyridine-3-carbonitrile typically involves a multicomponent reaction. One common method includes the reaction of aromatic aldehydes, malononitrile, and 1-indanone in the presence of ammonium acetate and acetic acid as a catalyst . This reaction proceeds under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxo-1H-indeno[1,2-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

2,5-Dioxo-1H-indeno[1,2-b]pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dioxo-1H-indeno[1,2-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity, leading to the desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-phenyl-5H-indeno[1,2-b]pyridine-3-carbonitrile
  • 2-Amino-1-benzyl-2,5-dioxo-5H-spiro[indeno[1,2-b]pyran-4,3’-indoline]

Uniqueness

2,5-Dioxo-1H-indeno[1,2-b]pyridine-3-carbonitrile is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new compounds with specific biological activities and material properties.

Properties

Molecular Formula

C13H6N2O2

Molecular Weight

222.20 g/mol

IUPAC Name

2,5-dioxo-1H-indeno[1,2-b]pyridine-3-carbonitrile

InChI

InChI=1S/C13H6N2O2/c14-6-7-5-10-11(15-13(7)17)8-3-1-2-4-9(8)12(10)16/h1-5H,(H,15,17)

InChI Key

SCIDDIMBRRUOGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C(=O)N3)C#N

Origin of Product

United States

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